Side‑Chain Length Governs Lipophilicity: Propanoic Acid vs. Acetic Acid Homologue
The target compound's N2‑propanoic acid chain (three‑carbon linker) confers a computed LogP of 0.8428, whereas the corresponding acetic acid homologue (2‑(6‑methyl‑3‑oxo‑5,6,7,8‑tetrahydrocinnolin‑2(3H)‑yl)acetic acid, CAS 1551866‑30‑8) exhibits a LogP of 0.4527, a difference of +0.3901 log units . This lipophilicity increase is mechanistically consistent across cinnoline series: the seminal 1976 study by Holland et al. reported that propionic acid derivatives displayed markedly superior oral antiallergic activity compared to acetic acid analogues, while butyric acid derivatives were essentially inactive [1].
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.8428 |
| Comparator Or Baseline | 2-(6-Methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid: LogP = 0.4527 |
| Quantified Difference | ΔLogP = +0.3901 (target more lipophilic by a factor of ~2.5) |
| Conditions | Computed LogP values from vendor technical datasheets (Chemscene, Leyan); method not specified but consistent with consensus AlogP. |
Why This Matters
A LogP difference of 0.4 translates to a ~2.5‑fold difference in octanol/water partitioning, which directly impacts membrane permeability, protein binding, and metabolic clearance—parameters critical for both in vitro assay design and in vivo studies.
- [1] Holland, D.; Jones, G.; Marshall, P. W.; Tringham, G. D. Cinnoline-3-propionic acids, a new series of orally active antiallergic substances. J. Med. Chem. 1976, 19 (10), 1225–1228. https://doi.org/10.1021/jm00232a011 View Source
